Cas no 356569-46-5 (5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one)

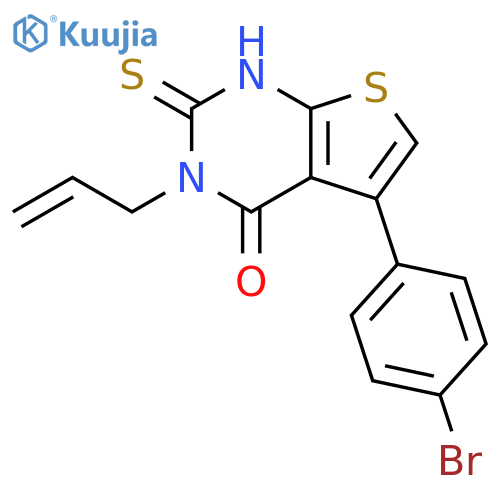

356569-46-5 structure

商品名:5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one

CAS番号:356569-46-5

MF:C15H11BrN2OS2

メガワット:379.294639825821

CID:6382125

5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one 化学的及び物理的性質

名前と識別子

-

- 5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one

- 3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

- Thieno[2,3-d]pyrimidin-4(1H)-one, 5-(4-bromophenyl)-2,3-dihydro-3-(2-propen-1-yl)-2-thioxo-

-

- インチ: 1S/C15H11BrN2OS2/c1-2-7-18-14(19)12-11(8-21-13(12)17-15(18)20)9-3-5-10(16)6-4-9/h2-6,8H,1,7H2,(H,17,20)

- InChIKey: STBFXLQMWAOKPB-UHFFFAOYSA-N

- ほほえんだ: C1(=S)N(CC=C)C(=O)C2C(C3=CC=C(Br)C=C3)=CSC=2N1

じっけんとくせい

- 密度みつど: 1.66±0.1 g/cm3(Predicted)

- ふってん: 495.6±55.0 °C(Predicted)

- 酸性度係数(pKa): 7.05±0.20(Predicted)

5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0745-0792-2μmol |

5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one |

356569-46-5 | 90%+ | 2μmol |

$57.0 | 2023-08-13 | |

| Life Chemicals | F0745-0792-10μmol |

5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one |

356569-46-5 | 90%+ | 10μmol |

$69.0 | 2023-08-13 | |

| Life Chemicals | F0745-0792-3mg |

5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one |

356569-46-5 | 90%+ | 3mg |

$63.0 | 2023-08-13 | |

| Life Chemicals | F0745-0792-5mg |

5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one |

356569-46-5 | 90%+ | 5mg |

$69.0 | 2023-08-13 | |

| Life Chemicals | F0745-0792-15mg |

5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one |

356569-46-5 | 90%+ | 15mg |

$89.0 | 2023-08-13 | |

| Life Chemicals | F0745-0792-2mg |

5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one |

356569-46-5 | 90%+ | 2mg |

$59.0 | 2023-08-13 | |

| Life Chemicals | F0745-0792-4mg |

5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one |

356569-46-5 | 90%+ | 4mg |

$66.0 | 2023-08-13 | |

| Life Chemicals | F0745-0792-5μmol |

5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one |

356569-46-5 | 90%+ | 5μmol |

$63.0 | 2023-08-13 | |

| Life Chemicals | F0745-0792-10mg |

5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one |

356569-46-5 | 90%+ | 10mg |

$79.0 | 2023-08-13 | |

| Life Chemicals | F0745-0792-1mg |

5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one |

356569-46-5 | 90%+ | 1mg |

$54.0 | 2023-08-13 |

5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

356569-46-5 (5-(4-bromophenyl)-3-(prop-2-en-1-yl)-2-sulfanylidene-1H,2H,3H,4H-thieno2,3-dpyrimidin-4-one) 関連製品

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量